molecular formula C12H12N2O2 B126500 (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one CAS No. 152153-01-0

(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one

Cat. No.: B126500
CAS No.: 152153-01-0
M. Wt: 216.24 g/mol
InChI Key: LGXHODFXCOIGGJ-VIFPVBQESA-N
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Description

(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one is a chiral synthon of significant interest in medicinal chemistry, serving as a key building block for the synthesis of pharmacologically active compounds . The structure integrates a privileged indole scaffold, commonly found in molecules targeting the central nervous system, with a chiral oxazolidinone moiety that can impart stereochemical specificity in biological interactions . This combination makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the research and development of receptor modulators . For instance, related 3-(1H-indolyl)oxazolidin-2-one derivatives have been explicitly identified as "very interesting building blocks in drug synthesis" . The chiral environment provided by the (S)-configured oxazolidinone can be exploited to direct the stereochemical outcome of subsequent reactions or to influence the binding affinity of resulting molecules towards biological targets. As such, this compound provides researchers with a versatile starting point for the exploration of new chemical space in programs aimed at hit identification and lead optimization. It is supplied exclusively for laboratory research purposes.

Properties

IUPAC Name

(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12-14-9(7-16-12)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13H,5,7H2,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXHODFXCOIGGJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444734
Record name (4S)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152153-01-0
Record name (4S)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone
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Biological Activity

(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2. Its structure features an oxazolidinone ring substituted with an indole moiety, which is critical for its biological activity. The presence of the indole group is known to enhance the compound's interaction with biological targets, particularly in protein synthesis inhibition.

Oxazolidinones are primarily known for their role as antibiotics, particularly against Gram-positive bacteria. They function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for translation. This mechanism is similar to that of linezolid, a well-known oxazolidinone antibiotic.

Key Mechanisms:

  • Ribosomal Binding : The compound binds to the peptidyl transferase center of the ribosome, blocking tRNA access and inhibiting protein synthesis.
  • Resistance Mechanisms : Variations in structure can influence susceptibility to bacterial resistance mechanisms, such as efflux pumps and mutations in ribosomal RNA.

Biological Activity

The biological activity of this compound has been evaluated against various pathogens and cancer cell lines.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. It has been shown that small modifications in its structure can enhance its efficacy against these pathogens by overcoming efflux and permeation issues associated with Gram-negative bacteria .

PathogenActivity LevelReference
Escherichia coliModerate
Pseudomonas aeruginosaSignificant
Acinetobacter baumanniiHigh

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines, potentially through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the structure–activity relationships (SAR) of several oxazolidinone derivatives, including this compound. The findings suggested that modifications to the C-ring could enhance antimicrobial activity against resistant strains .
  • Cancer Cell Line Studies : In vitro assays demonstrated that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin in terms of apoptosis induction .

Structure–Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the oxazolidinone core can significantly affect both antimicrobial and anticancer activities. Notably:

  • The indole moiety enhances binding affinity to target proteins.
  • Modifications at the C-ring can improve permeability and reduce efflux in bacterial strains.

Scientific Research Applications

Medicinal Chemistry

1. Role in Drug Development

(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one has been investigated as a potential pharmacophore in drug design due to its structural similarity to known bioactive compounds. Its oxazolidinone framework is particularly relevant in the development of antibiotics and anti-inflammatory agents.

Case Study: Zolmitriptan Metabolism

Research indicates that this compound is a metabolite of zolmitriptan, a medication used for migraine treatment. The compound's ability to act as a serotonin 5-HT1D receptor agonist suggests its importance in modulating neurological pathways related to pain management . This connection highlights its utility in understanding drug metabolism and the development of new analgesics.

Synthetic Organic Chemistry

2. Chiral Synthesis

The compound serves as a chiral building block in asymmetric synthesis. Its enantiomeric forms can be utilized to create various derivatives with enhanced biological activity. Researchers have employed this compound in the synthesis of other oxazolidinones, which are valuable in creating complex molecular architectures for pharmaceutical applications .

3. Applications in Catalysis

In synthetic pathways, this compound can act as a chiral catalyst or ligand, facilitating enantioselective reactions. The compound's ability to stabilize transition states offers advantages in producing chiral compounds with high purity and yield .

Research Tool

4. Analytical Chemistry

The compound has been utilized in analytical methodologies, particularly in NMR spectroscopy for the enantiomeric discrimination of related compounds such as zolmitriptan. By employing this compound as a chiral solvating agent, researchers can achieve better resolution of enantiomers, aiding in the quality control of pharmaceuticals .

Comparative Data Table

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryPotential pharmacophore for drug design; metabolite of zolmitriptanZolmitriptan metabolism and analgesic effects
Synthetic Organic ChemistryChiral building block for asymmetric synthesis; catalyst/ligand useSynthesis of oxazolidinones
Research ToolUsed in NMR spectroscopy for enantiomeric discriminationChiral solvating agent for zolmitriptan

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one with structurally related oxazolidinone derivatives, emphasizing differences in substituents, stereochemistry, and applications:

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Notes
This compound 152153-01-0 C₁₂H₁₂N₂O₂ S-configuration; 3-indolylmethyl substitution Research chemical, synthetic precursor
(R)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one 157636-81-2 C₁₂H₁₂N₂O₂ R-configuration; enantiomer of the target compound Chiral auxiliary in asymmetric synthesis
Zolmitriptan 139264-17-8 C₁₆H₂₁N₃O₂ S-configuration; 5-indolylmethyl with dimethylaminoethyl group FDA-approved migraine medication
4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one 165822-41-3 C₁₁H₁₀N₂O₂ No methyl linker; direct 3-indolyl substitution Unknown therapeutic use; research focus
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone 171550-12-2 C₁₀H₁₃N₃O₂ 4-hydrazinobenzyl substituent; S-configuration Reactive intermediate in peptide synthesis
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one N/A C₁₀H₁₁NO₂ 4-methyl, 5-phenyl substituents; rigid stereochemistry Crystallography model for SHELX software

Key Observations:

Stereochemical Influence :

  • The S-configuration in this compound distinguishes it from its R-enantiomer (CAS 157636-81-2), which may exhibit divergent reactivity in chiral environments . For example, in asymmetric catalysis, the R-enantiomer could favor opposite stereochemical outcomes.

Substituent Effects: Zolmitriptan (CAS 139264-17-8) shares the S-configuration but introduces a dimethylaminoethyl group at the indole’s 5-position. This modification enhances serotonin receptor affinity, critical for its antimigraine activity . In contrast, the target compound lacks this pharmacophore, limiting direct therapeutic overlap.

Synthetic Utility: The hydrazinobenzyl derivative (CAS 171550-12-2) is tailored for nucleophilic reactions, enabling peptide coupling or heterocycle formation . Crystallographic Models: (4S,5S)-4-methyl-5-phenyl-oxazolidinone (PMID: 8397978) is a benchmark in SHELX-based crystallography due to its rigid structure, whereas the target compound’s indole group may complicate crystal packing .

Stability and Reactivity: Oxazolidinones with electron-withdrawing groups (e.g., Zolmitriptan’s dimethylaminoethyl) exhibit enhanced stability under acidic conditions compared to simpler analogs like the target compound . Hydrolysis attempts of oxazolidinones to carboxylic acids often fail due to ring stability, as seen in unsuccessful reactions with tert-butyloxycarbonyl-protected derivatives .

Research Findings and Data

Physicochemical Properties:

Property This compound Zolmitriptan (R)-Enantiomer (CAS 157636-81-2)
Molecular Weight 216.24 g/mol 287.36 g/mol 216.24 g/mol
LogP (Predicted) 1.8–2.2 1.5–1.8 1.8–2.2
Water Solubility Low (<1 mg/mL) Moderate (10–50 mg/mL) Low (<1 mg/mL)
Melting Point Not reported 136–138°C Not reported

Preparation Methods

Stepwise Reaction Mechanism

  • Amino Alcohol Preparation : Starting from L-serine derivatives, the indol-3-ylmethyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution. For example, reaction of 3-(hydroxymethyl)indole with a protected serine derivative yields the intermediate (S)-3-(indol-3-ylmethyl)serinol.

  • Cyclization : Treatment with phosgene or safer alternatives like dimethyl carbonate (DMC) facilitates oxazolidinone ring formation. The reaction proceeds through a carbamate intermediate, followed by intramolecular cyclization (Fig. 1).

Key Reaction Parameters :

  • Temperature : 0–25°C for phosgene; 80–150°C for DMC.

  • Solvent : Dichloromethane or tetrahydrofuran (THF).

  • Yield : 65–78% after purification via recrystallization (isopropanol/water).

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in a Wiley-published methodology. This approach condenses multiple steps into a single pot, minimizing side reactions and improving stereochemical fidelity.

Reaction Optimization

The process involves reacting 3-(aminomethyl)indole with DMC under microwave conditions:

  • Conditions : 150°C, 30 minutes, solvent-free.

  • Mechanism : DMC acts as both a carbonyl source and methylating agent. A transesterification intermediate forms, followed by cyclization to yield the oxazolidinone (Fig. 2).

Performance Metrics :

ParameterValue
Yield85–92%
Purity (HPLC)>98%
Enantiomeric Excess99% (S)-isomer

Industrial-Scale Production and Purification

Scalable synthesis necessitates cost-effective and environmentally benign protocols. EP2751098B1 highlights critical adjustments for industrial adoption:

Impurity Control via pH Manipulation

  • Diazotization Byproducts : Residual impurities from incomplete cyclization are removed by sequential pH adjustments.

    • Step 1 : Acidic wash (pH 2–6) to precipitate tin byproducts.

    • Step 2 : Alkaline extraction (pH 8–12) to isolate the oxazolidinone.

Solvent Selection :

SolventEfficiency (%)Environmental Impact
Dichloromethane92High
Ethyl Acetate85Moderate

Stereochemical Preservation Strategies

The (S)-configuration is critical for biological activity. Key methods to maintain enantiopurity include:

Chiral Auxiliaries

  • Starting Material : Use of (S)-serine derivatives ensures retention of configuration during cyclization.

  • Catalysts : Asymmetric organocatalysts (e.g., proline derivatives) achieve >99% ee in model reactions.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Scalability
Classical Cyclization7895Moderate
Microwave-Assisted9298High
Industrial Process8597Very High

Q & A

Q. Key Characterization Tools :

TechniqueApplicationExample Data from Literature
FT-IR Confirmation of functional groups (e.g., C=O, N-H)Peaks at 1680–1720 cm⁻¹ (oxazolidinone C=O)
¹H/¹³C NMR Stereochemical analysis and regioselectivityδ 4.2–4.5 ppm (oxazolidinone CH₂)

Advanced Question: How can hydrolysis challenges in oxazolidinone derivatives be addressed during synthetic optimization?

Methodological Answer:
Hydrolysis of oxazolidinones often fails due to steric hindrance or electronic effects. Strategies include:

  • Protective Group Chemistry : Use of Boc (tert-butyloxycarbonyl) to protect the nitrogen, though excessive base (e.g., Cs₂CO₃) may degrade the core structure. Alternative dibenzyl protection avoids carbonyl interference .
  • Alternative Ring-Opening Routes : Employ catalytic hydrogenation or enzymatic methods to preserve stereochemistry.

Case Study : Attempted hydrolysis of Boc-protected oxazolidinone [85] with 1 equiv. Cs₂CO₃ led to decomposition, suggesting base-sensitive intermediates. Switching to dibenzyl protection improved stability .

Advanced Question: What are best practices for crystallographic analysis of (S)-configured oxazolidinones?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with SHELX programs for structure solution and refinement .

  • Crystallographic Parameters :

    ParameterValue (Example from )
    Space GroupP2₁/c
    Unit Cella = 8.711 Å, b = 12.549 Å, c = 20.643 Å
    β Angle92.21°
    R-factor0.052 (Rw = 0.083)
  • Validation : Check for twinning or disorder using PLATON or Olex2. Refine hydrogen positions geometrically .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Assign stereochemistry via coupling constants (e.g., J = 6–8 Hz for vicinal protons in oxazolidinone rings) .
  • X-ray Crystallography : Resolve absolute configuration using Flack parameter (< 0.1) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 357.44 for a fluorinated analog) .

Advanced Question: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases. Compare retention times to (R)-enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases for kinetic separation) .

Advanced Question: How to analyze reaction mechanisms for S-alkylation in indole-oxazolidinone hybrids?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via TLC or HPLC. Pseudo-first-order kinetics often apply for NaH-mediated alkylations .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict regioselectivity in S-alkylation, favoring nucleophilic attack at the sulfur atom .

Basic Question: What pharmacological screening methods are applicable to assess bioactivity?

Methodological Answer:

  • In Vitro Assays :
    • 5-HT Receptor Binding : Radioligand displacement assays using [³H]-serotonin for analogs like Zolmitriptan .
    • Antioxidant Activity : DPPH radical scavenging (IC₅₀ values) for indole derivatives .
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on indole) with potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(S)-4-((1H-Indol-3-yl)methyl)oxazolidin-2-one

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